benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride
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Overview
Description
Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C16H18ClN3O2•HCl and a molecular weight of 356.25 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl group. The pyrrolidine ring is then synthesized and attached to the pyrazole ring. The final step involves the esterification of the carboxylate group with benzyl alcohol and the formation of the hydrochloride salt .
Chemical Reactions Analysis
Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa
Scientific Research Applications
Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole and pyrrolidine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Benzyl 2-[5-(bromomethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Benzyl 2-[5-(methyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate hydrochloride: Similar structure but with a methyl group instead of a chloromethyl group
These similar compounds may exhibit different reactivity and biological activity due to the variations in their functional groups.
Properties
Molecular Formula |
C16H19Cl2N3O2 |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
benzyl 2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H18ClN3O2.ClH/c17-10-13-9-14(19-18-13)15-7-4-8-20(15)16(21)22-11-12-5-2-1-3-6-12;/h1-3,5-6,9,15H,4,7-8,10-11H2,(H,18,19);1H |
InChI Key |
NNJHQTXVFYFPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NNC(=C3)CCl.Cl |
Origin of Product |
United States |
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